molecular formula C12H17NO3 B8337401 N-(2,4-Diethoxyphenyl)acetamide CAS No. 91204-39-6

N-(2,4-Diethoxyphenyl)acetamide

Cat. No.: B8337401
CAS No.: 91204-39-6
M. Wt: 223.27 g/mol
InChI Key: XLBHQACGNXSFRS-UHFFFAOYSA-N
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Description

N-(2,4-Diethoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions. This compound is structurally characterized by its lipophilic ethoxy substituents, which distinguish it from hydroxyl- or halogen-substituted analogs.

Properties

CAS No.

91204-39-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(2,4-diethoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-4-15-10-6-7-11(13-9(3)14)12(8-10)16-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

XLBHQACGNXSFRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Key comparisons include:

Substituent Polarity and Solubility
  • N-(2,4-Diethoxyphenyl)acetamide : The ethoxy groups enhance lipophilicity compared to hydroxylated analogs, likely improving membrane permeability but reducing water solubility .
  • Chloro-Substituted Analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) : Chlorine atoms introduce electronegativity, affecting reactivity and binding interactions. These compounds are often photodegradation byproducts with environmental persistence .
Steric and Electronic Effects
  • Ortho/Meta/Para Substitution : Substituent position alters molecular geometry. For example, ortho-substituted trichloro-acetamides exhibit distinct solid-state packing compared to para-substituted analogs due to steric hindrance .
  • This compound : The 2,4-diethoxy configuration may mimic auxin-like herbicides (e.g., 2,4-D) but with reduced electrophilicity compared to chlorine-substituted analogs .
Mutagenicity and Toxicity
  • N-(2,4-Dihydroxyphenyl)acetamide (HPA) : Predicted mutagenicity in computational models, though less toxic than benzaldehyde derivatives .
Auxin-like Activity
  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): A synthetic auxin agonist with potent root growth inhibition. The chloro and triazole groups are critical for receptor binding .

Research Findings and Key Data

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Substituents Key Properties Biological Activity Applications
This compound 2,4-diethoxy High lipophilicity, moderate stability Potential auxin-like Agrochemical R&D
N-(2,4-Dihydroxyphenyl)acetamide 2,4-dihydroxy High polarity, mutagenic (predicted) Environmental toxicant Photodegradation studies
WH7 4-chloro-2-methylphenoxy, triazole Electrophilic, polar Auxin agonist (IC₅₀ ~1 µM) Plant growth regulation
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro-4-hydroxy Photostable, persistent Byproduct of drug degradation Environmental monitoring

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